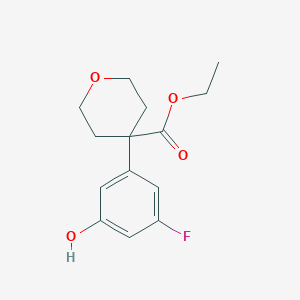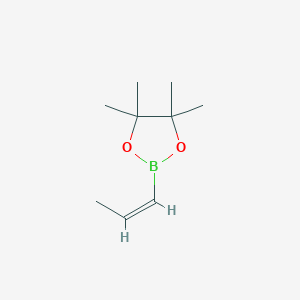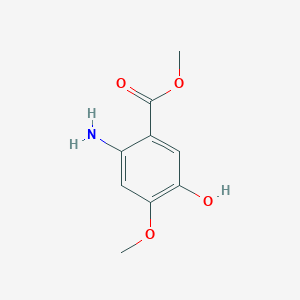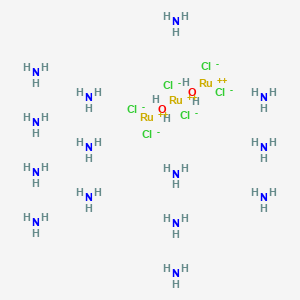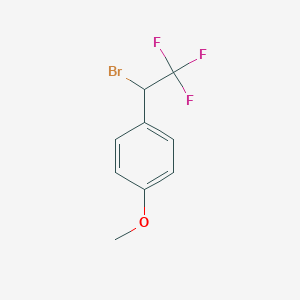
1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene" involves multi-step chemical processes. One notable synthesis involves the reaction of tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid in the presence of hydrogen peroxide, yielding a compound that showcases the complexity and intricacy of synthesizing bromo-methoxybenzene derivatives (Sharutin & Sharutina, 2016). Another synthesis route involves the Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization starting from 1-benzyloxy-4-bromo-2-methoxybenzene, demonstrating the complexity of synthesizing structurally related compounds (Shishov et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene" reveals intriguing aspects of their chemical nature. For example, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene provides insights into the geometric arrangement and intermolecular interactions, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Sharutin & Sharutina, 2016).
Chemical Reactions and Properties
Chemical reactions involving "1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene" derivatives can be complex and varied. The reactivity of these compounds can be influenced by their functional groups, leading to diverse chemical behaviors. Studies such as the polymerization of 1,4-bis(tetrahydrothiopheniomethyl)-2-cyano-5-methoxybenzene dibromide reveal the potential for creating polymers with specific electronic properties, showcasing the versatility of methoxybenzene derivatives in chemical reactions (Lahti et al., 1994).
Wissenschaftliche Forschungsanwendungen
Chiral Precursor Compounds for Liquid Crystals
1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene serves as a precursor compound in the synthesis of chiral liquid crystals. This is demonstrated through the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-methoxybenzene, leading to the formation of β-C-aryl glycosides. These glycosides are essential for creating chiral liquid crystals with varied mesogenic properties influenced by the substituent on the phenyl ring (Bertini et al., 2003).
Synthesis of Bioisosteric Colchicine Analogues
The compound is involved in the synthesis of bioisosteric colchicine analogues. This process involves the conversion of 1-benzyloxy-4-bromo-2-methoxybenzene into hydroxy-4-methoxytricyclo compounds, which are precursors to colchicine analogues (Shishov et al., 2014).
Catalysis in Organic Synthesis
In organic synthesis, 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene is used in catalytic processes, like the controlled-potential reduction of related bromo compounds catalyzed by nickel complexes. This results in the efficient synthesis of various organic compounds, including tetrahydrofuran derivatives (Esteves et al., 2007).
Sterically Protected Compounds in Chemistry
The compound aids in the preparation of sterically protected compounds, such as diphosphene and fluorenylidenephosphine. This is achieved through the creation of bulky bromobenzenes, where the methoxy group plays a crucial role in the electronic properties of the system (Toyota et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-7-4-2-6(3-5-7)8(10)9(11,12)13/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCARIDHXMGEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

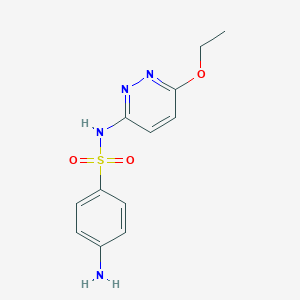
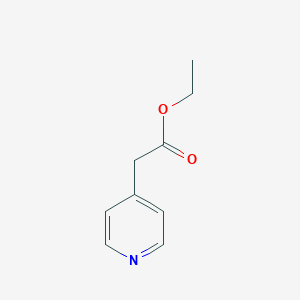
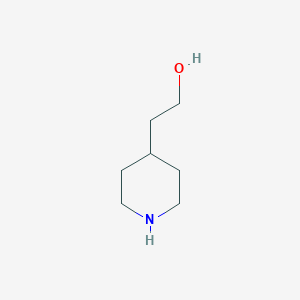
![N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide](/img/structure/B32412.png)
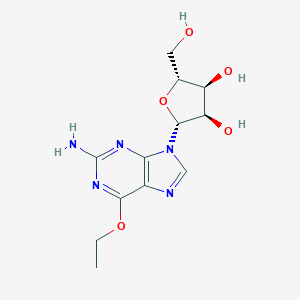
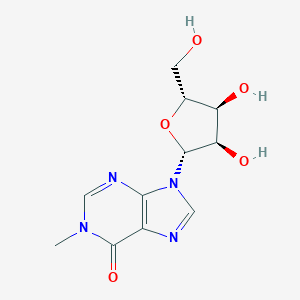
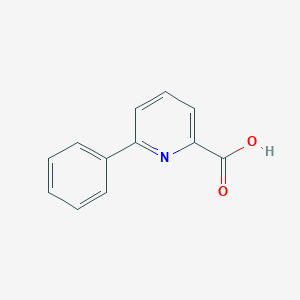
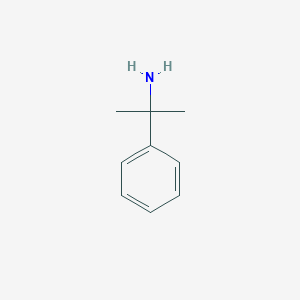
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine](/img/structure/B32428.png)
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)
